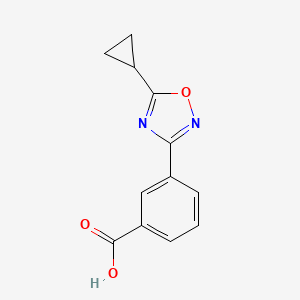

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid

Description

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to an oxadiazole ring, further connected to a benzoic acid moiety

Propriétés

IUPAC Name |

3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-12(16)9-3-1-2-8(6-9)10-13-11(17-14-10)7-4-5-7/h1-3,6-7H,4-5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINCAUXZQKKNIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of cyclopropyl-substituted amidoximes with benzoic acid derivatives in the presence of a dehydrating agent. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at ambient temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters, such as temperature, pressure, and reagent addition, is common in large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique structure allows it to act as an intermediate in the formation of more complex molecules. This property is particularly useful in developing novel compounds with enhanced biological activities.

Research indicates that 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid exhibits potential biological activities. It has been explored as a lead compound for drug development aimed at treating various medical conditions due to its anti-inflammatory and analgesic properties .

Case Study: Anti-inflammatory Effects

In one study, derivatives of oxadiazole were evaluated for their anti-inflammatory properties. The results demonstrated that certain derivatives exhibited significant inhibition of inflammatory markers, suggesting potential therapeutic applications .

Pharmacology

The compound's pharmacological profile includes activities such as anti-cancer and anti-diabetic effects. Its structural motif is common in several marketed drugs, indicating its relevance in drug development .

Table: Summary of Pharmacological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory markers | |

| Anti-cancer | Potential to enhance efficacy against cancer cells | |

| Anti-diabetic | Modulation of glucose metabolism |

Agrochemicals

In the agricultural sector, this compound can be utilized in the production of agrochemicals. Its ability to modulate plant growth processes makes it a candidate for developing plant growth regulators or pesticides.

Pharmaceuticals

The compound's role in pharmaceuticals extends beyond being an intermediate; it can also be part of formulations aimed at treating chronic diseases due to its pharmacological properties.

Mécanisme D'action

The mechanism by which 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine

5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one

2-(1,2,4-Oxadiazol-5-yl)anilines

Uniqueness: 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs

Activité Biologique

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group attached to an oxadiazole ring, which is further connected to a benzoic acid moiety. Its molecular formula is with a molecular weight of 230.22 g/mol .

Synthesis

The synthesis of this compound typically involves the cyclization of cyclopropyl-substituted amidoximes with benzoic acid derivatives under controlled conditions, often utilizing dimethyl sulfoxide (DMSO) as a solvent .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may modulate various biological pathways by binding to enzymes or receptors. For instance, it has been suggested that the compound could act as an anti-inflammatory or analgesic agent, potentially influencing pain pathways and inflammatory responses .

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound. In vitro assays demonstrated its ability to inhibit certain cellular processes associated with cancer cell proliferation and inflammation. For example, it showed significant inhibition of Gα12-stimulated SRE.L activity in prostate cancer cells (PC3), indicating its potential role in cancer therapeutics .

Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of similar oxadiazole derivatives found that compounds with similar structural motifs exhibited potent inhibition of pro-inflammatory cytokines in vitro. While specific data on this compound is limited, it is hypothesized that it may share these beneficial effects due to its structural similarities .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Anti-inflammatory | TBD |

| 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids | Anti-cancer | 0.02 - 0.32 |

Toxicology and Safety

While the compound has shown promising biological activity, it is essential to evaluate its safety profile. Preliminary toxicity studies indicate that it should be used strictly for research purposes and not as a pharmaceutical agent until further evaluations confirm its safety .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of benzoic acid derivatives with cyclopropyl-substituted amidoximes. Key steps include:

- Using Suzuki-Miyaura coupling to introduce the cyclopropyl group to the oxadiazole ring.

- Acid-catalyzed cyclization under reflux with reagents like POCl₃ or PCl₅ to form the 1,2,4-oxadiazole core.

- Purification via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to achieve >95% purity.

- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via melting point analysis and HPLC-UV (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the benzoic acid proton (δ ~12.5 ppm, broad) and cyclopropyl protons (δ ~1.0–2.0 ppm).

- FT-IR : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and oxadiazole ring vibrations (e.g., C=N at ~1600 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching the molecular formula C₁₂H₁₀N₂O₃ (e.g., [M+H]⁺ = 231.0764).

- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Quantify degradation via HPLC-UV.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperature.

- Light Sensitivity : Expose to UV-vis light (300–800 nm) and monitor changes via UV spectroscopy.

- Store at –20°C in amber vials under inert atmosphere for long-term stability .

Advanced Research Questions

Q. How does the position of the cyclopropyl group on the oxadiazole ring influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with cyclopropyl at positions 3 vs. 5 (e.g., 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid vs. 2-(5-cyclopropyl-1,2-oxazol-4-yl)acetic acid ).

- Test in bioassays (e.g., enzyme inhibition, antimicrobial activity) to compare potency.

- Use molecular docking (AutoDock Vina) to analyze interactions with target proteins (e.g., cyclooxygenase-2).

Q. What computational strategies are effective for predicting collision cross-section (CCS) values and ion mobility of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Optimize 3D structures with Gaussian (DFT/B3LYP/6-31G*) and calculate CCS using Trajectory Method algorithms.

- Ion Mobility-Mass Spectrometry (IM-MS) : Validate predicted CCS experimentally (e.g., drift tube IM-MS).

- Compare results with structurally similar compounds (e.g., 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid ).

Q. How can contradictory reports on the compound’s bioactivity (e.g., antimicrobial vs. anti-inflammatory) be resolved?

- Methodological Answer :

- Orthogonal Assays : Validate activity in independent assays (e.g., microdilution for antimicrobials; COX-2 ELISA for anti-inflammatory effects).

- Dose-Response Analysis : Determine IC₅₀/EC₅₀ values across multiple cell lines or enzyme systems.

- Off-Target Screening : Use proteome-wide affinity chromatography or SPR to identify unintended interactions .

Q. What strategies improve aqueous solubility for in vivo studies without altering bioactivity?

- Methodological Answer :

- Salt Formation : React with sodium bicarbonate to generate the sodium salt.

- Co-Solvents : Use PEG-400 or cyclodextrin-based formulations.

- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) for enhanced permeability, followed by enzymatic hydrolysis in vivo.

- Quantify solubility via shake-flask method with HPLC quantification .

Q. How to develop a validated LC-MS/MS method for quantifying this compound in biological matrices?

- Methodological Answer :

- Chromatography : C18 column (2.1 × 50 mm, 1.7 µm), mobile phase: 0.1% formic acid in water/acetonitrile.

- Mass Spectrometry : MRM transitions for quantification (e.g., m/z 231→183 for the parent ion).

- Validation Parameters : Linearity (1–1000 ng/mL), LOD/LOQ (0.5/1.0 ng/mL), matrix effect (<15%), and recovery (>85%) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.